REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.O.O.O.O.O.O.C(O[O-])(=O)C1C(=CC=CC=1)C([O-])=[O:22].[Mg+2]>CC(O)C>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N+:6]([O-:22])=[CH:7]2 |f:1.2.3.4.5.6.7.8|
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Name
|
|
Quantity
|
6.24 g
|
Type
|
reactant
|
Smiles
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BrC1=C2C=CN=CC2=CC=C1
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
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O.O.O.O.O.O.C(C=1C(C(=O)[O-])=CC=CC1)(=O)O[O-].[Mg+2]
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
|
CC(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is stirred at room temperature for 50 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture is evaporated in vacuo, and saturated sodium chloride solution, saturated sodium hydrogencarbonate solution and dichloromethane
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Type
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ADDITION
|
Details
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are added
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Type
|
CUSTOM
|
Details
|
The organic phase is separated off
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Type
|
WASH
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Details
|
washed a number of times with saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
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Type
|
STIRRING
|
Details
|
The residue is stirred with tert-butyl methyl ether
|
Reaction Time |
50 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=C[N+](=CC2=CC=C1)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |